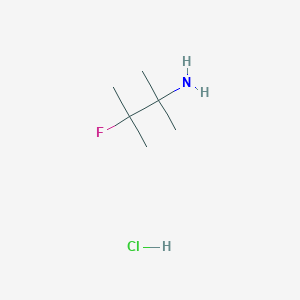

3-Fluoro-2,3-dimethylbutan-2-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Fluoro-2,3-dimethylbutan-2-amine;hydrochloride is a chemical compound with the molecular formula C6H14FN·HCl. It is a fluorinated amine derivative, often used in various chemical and pharmaceutical research applications. The compound is typically found in a hydrochloride salt form, which enhances its stability and solubility in aqueous solutions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2,3-dimethylbutan-2-amine;hydrochloride typically involves the fluorination of a suitable precursor, followed by amination and subsequent conversion to the hydrochloride salt. One common synthetic route includes:

Fluorination: Introduction of a fluorine atom to the precursor molecule using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Amination: Conversion of the fluorinated intermediate to the amine using reagents such as ammonia or amines under suitable conditions.

Hydrochloride Formation: The final step involves the treatment of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

3-Fluoro-2,3-dimethylbutan-2-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or thiols under appropriate conditions.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of substituted amines or other derivatives.

Aplicaciones Científicas De Investigación

3-Fluoro-2,3-dimethylbutan-2-amine;hydrochloride is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of more complex molecules.

Biology: In studies involving fluorinated compounds and their biological interactions.

Medicine: Potential use in the development of pharmaceuticals, particularly those involving fluorinated amines.

Industry: Used in the production of specialty chemicals and intermediates.

Mecanismo De Acción

The mechanism of action of 3-Fluoro-2,3-dimethylbutan-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence its binding affinity and selectivity towards certain enzymes or receptors. This can result in modulation of biological activities, making it a valuable tool in drug discovery and development .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Fluoro-2-methylpropane-1-amine;hydrochloride

- 3-Fluoro-2-methylbutan-2-amine;hydrochloride

- 2,3-Dimethylbutan-2-amine;hydrochloride

Uniqueness

3-Fluoro-2,3-dimethylbutan-2-amine;hydrochloride is unique due to the presence of both fluorine and dimethyl groups, which can significantly influence its chemical and biological properties. The fluorine atom enhances its metabolic stability and lipophilicity, while the dimethyl groups can affect its steric interactions with molecular targets .

Actividad Biológica

3-Fluoro-2,3-dimethylbutan-2-amine; hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a fluorine atom and a branched amine structure. The fluorine substitution often enhances lipophilicity and metabolic stability, which can influence biological activity.

Biological Activity Overview

Research indicates that 3-Fluoro-2,3-dimethylbutan-2-amine; hydrochloride exhibits various biological activities, particularly in the context of microtubule stabilization and ion channel inhibition.

Microtubule Stabilization

Microtubules are critical components of the cytoskeleton, involved in cell division and intracellular transport. Compounds that stabilize microtubules can be valuable in cancer therapy.

- Mechanism : The compound has been shown to increase acetylated α-tubulin levels in treated cells, indicating enhanced microtubule stability. This stabilization occurs without significant degradation of total tubulin levels, suggesting a selective mechanism of action .

Ion Channel Inhibition

Some studies have explored the effects of this compound on ion channels, particularly NKCC1 (Na-K-2Cl cotransporter), which plays a role in cellular ion homeostasis.

- Findings : In vitro assays demonstrated that 3-Fluoro-2,3-dimethylbutan-2-amine; hydrochloride could inhibit NKCC1 activity effectively, with an observed improvement in kinetic solubility and metabolic stability compared to non-fluorinated analogs .

Case Studies

Several studies have documented the biological effects of this compound:

-

Study on Microtubule Dynamics :

- Objective : Evaluate the effects on cellular microtubule dynamics.

- Methodology : QBI293 cells were treated with varying concentrations of the compound.

- Results : A linear concentration-dependent increase in markers of stable microtubules was observed, confirming its potential as a microtubule stabilizer .

-

Evaluation of Ion Channel Activity :

- Objective : Assess the inhibitory effects on NKCC1.

- Methodology : Comparative analysis with known inhibitors.

- Results : The compound exhibited superior inhibitory activity compared to traditional agents like bumetanide, highlighting its therapeutic potential in conditions like hypertension or edema .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the aliphatic chain and fluorination significantly affect biological activity. For instance:

| Compound Modification | Effect on Activity |

|---|---|

| Addition of Fluorine | Increased lipophilicity and stabilization of microtubules |

| Alteration of Aliphatic Chain | Variability in ion channel inhibition efficacy |

Propiedades

IUPAC Name |

3-fluoro-2,3-dimethylbutan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14FN.ClH/c1-5(2,7)6(3,4)8;/h8H2,1-4H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWSOOSHYFDCOAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C)(C)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.